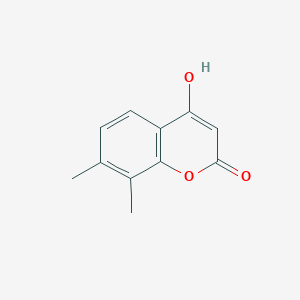

4-Hydroxy-7,8-dimethylcoumarin

Description

Overview of Coumarin (B35378) Scaffold in Chemical and Biological Sciences

The coumarin scaffold, a benzopyran-2-one structure, is a ubiquitous and versatile framework in both the chemical and biological sciences. nih.govsciensage.infobohrium.com Found extensively in nature, particularly in plants, fungi, and bacteria, coumarins are secondary metabolites with a wide array of biological activities. nih.govbohrium.comijarbs.com Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects, have made them a significant subject of research in medicinal chemistry. sciensage.infonih.govscispace.com The simple, low molecular weight structure of coumarins, combined with their high bioavailability and amenability to synthetic modification, establishes them as privileged scaffolds in the development of new therapeutic agents. nih.govijpcbs.com

The biological and therapeutic potential of coumarin derivatives is largely dependent on the substitution patterns on the benzopyran-2-one core. scispace.com This structural versatility allows for the fine-tuning of their properties, leading to the development of compounds with enhanced efficacy and selectivity for various biological targets. nih.gov Researchers have extensively explored the synthesis of novel coumarin derivatives to investigate their potential in treating a range of diseases. bohrium.com

Significance of 4-Hydroxy-7,8-dimethylcoumarin in Contemporary Academic Research

Within the vast family of coumarins, this compound has emerged as a compound of interest in modern academic research. Its specific substitution pattern, featuring a hydroxyl group at the 4-position and methyl groups at the 7 and 8-positions, confers distinct chemical and physical properties that researchers are beginning to explore.

Recent studies have investigated the potential of this compound and its derivatives in various applications. For instance, research has explored its use as a building block for more complex molecules with potential therapeutic applications. The synthesis of derivatives by modifying the hydroxyl and other positions on the coumarin ring is a key area of investigation. nih.gov For example, derivatives of 7-hydroxy-4,8-dimethylcoumarin have been synthesized and studied for their potential biological activities. nih.gov

Historical Context of Research on this compound and Related Analogues

The study of 4-hydroxycoumarins has a rich history, dating back to the discovery of dicoumarol, a natural anticoagulant, which is structurally a dimer of 4-hydroxycoumarin (B602359). wikipedia.org This discovery spurred extensive research into the synthesis and biological activities of 4-hydroxycoumarin derivatives. wikipedia.orgacs.orgtaylorandfrancis.com Early work focused on understanding the structure-activity relationships of these compounds, particularly their anticoagulant properties.

While the broader class of 4-hydroxycoumarins has been studied for decades, specific research focusing on the 7,8-dimethyl substituted analogue is more recent. The synthesis of various substituted coumarins, including those with methyl groups on the benzene (B151609) ring, has been a continuous area of investigation. rjptonline.org The development of new synthetic methodologies has enabled the preparation of a wide range of coumarin derivatives, including this compound, allowing for a more detailed exploration of their properties and potential applications. jocpr.comnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | lookchem.comguidechem.com |

| Molecular Weight | 190.19 g/mol | lookchem.comnih.gov |

| CAS Number | 55004-75-6 | lookchem.comguidechem.com |

| PSA (Polar Surface Area) | 50.44 Ų | lookchem.com |

| LogP | 2.11540 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-8-9(12)5-10(13)14-11(8)7(6)2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGDYAJCQWPAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716218 | |

| Record name | 4-Hydroxy-7,8-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-75-6 | |

| Record name | 4-Hydroxy-7,8-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 7,8 Dimethylcoumarin

Classical and Modern Synthetic Approaches to 4-Hydroxy-7,8-dimethylcoumarin

The construction of the this compound skeleton can be achieved through several established synthetic routes, with the Pechmann condensation being the most classical and widely employed method.

Pechmann Condensation and its Variants for Core Structure Synthesis

The Pechmann condensation is a cornerstone of coumarin (B35378) synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, the reaction proceeds through the condensation of 2-methylresorcinol (B147228) with an appropriate β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst like sulfuric acid. scispace.comresearchgate.net The mechanism is believed to initiate with an electrophilic aromatic substitution, followed by transesterification and a final dehydration step.

The versatility of the Pechmann reaction is enhanced by the use of various catalysts to improve yields, shorten reaction times, and create milder, more environmentally benign conditions. While conventional methods often rely on strong mineral acids like concentrated H₂SO₄, modern variants have introduced a range of alternative catalysts. researchgate.net These include solid acid catalysts, Lewis acids, and ionic liquids. Although not all have been specifically documented for the synthesis of this compound, their successful application in the synthesis of other substituted coumarins suggests their potential utility.

| Catalyst | Typical Conditions | Key Advantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often at elevated temperatures | Classical, widely used, effective for many substrates. researchgate.net |

| Nanocrystalline Sulfated-Zirconia | Solvent-free, 130-170°C | Reusable solid acid catalyst, good yields for hydroxycoumarins. researchgate.net |

| SnCl₂·2H₂O | Microwave irradiation, solvent-free | Efficient under microwave conditions, short reaction times. rasayanjournal.co.in |

| Ionic Liquids (e.g., [Msim]HSO₄) | Solvent-free, 40°C | Green methodology, recyclable catalyst, mild conditions. jmchemsci.com |

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation represents another major pathway to coumarins, typically involving the reaction of a 2-hydroxybenzaldehyde derivative with an active methylene (B1212753) compound in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.comnih.gov This method is particularly useful for producing coumarins with substitution at the C-3 position.

While the Knoevenagel condensation is a versatile and widely applied reaction for general coumarin synthesis, specific and unambiguous examples detailing its application for the synthesis of this compound are not prominently featured in the surveyed literature. researchgate.netnih.govsmolecule.com One dissertation abstract presents conflicting information, mentioning both Knoevenagel and Pechmann reactions for the compound's synthesis. scispace.com A reliable, detailed protocol for synthesizing this compound via the Knoevenagel route would necessitate starting with the appropriate precursor, 2,4-dihydroxy-3-methylbenzaldehyde, and a suitable active methylene compound.

Ultrasound and Microwave-Assisted Synthetic Strategies

To enhance reaction rates, improve yields, and align with the principles of green chemistry, modern energy sources like ultrasound and microwave irradiation have been applied to coumarin synthesis. jmchemsci.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times for the Pechmann condensation of various hydroxycoumarins, often under solvent-free conditions. researchgate.netrasayanjournal.co.in For instance, the synthesis of 7-hydroxy-4-methylcoumarin can be optimized to occur in a matter of minutes with high yield using microwave irradiation. rasayanjournal.co.inui.ac.id Similarly, nanocrystalline sulfated-zirconia has been used as a catalyst for the microwave-assisted, solvent-free synthesis of other hydroxy-4-methylcoumarins, achieving significant yields in as little as 5-20 minutes. researchgate.net

Ultrasound irradiation is another green chemistry tool that has been used to promote the synthesis of coumarin scaffolds, often leading to high yields in short reaction times. mdpi.com While these advanced techniques have proven highly effective for structurally similar coumarins, specific protocols detailing their application to the synthesis of this compound are not extensively documented in the available research. researchgate.netjmchemsci.com

Derivatization and Functionalization Strategies for this compound Analogues

The this compound core serves as a versatile platform for the synthesis of a diverse range of analogues through targeted functionalization at key positions on the coumarin ring.

Substitution Reactions at C-7 Position

The hydroxyl group at the C-7 position is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups. A common and effective strategy is the Williamson ether synthesis, where the hydroxyl group is O-alkylated. For example, 7-hydroxy-4,8-dimethylcoumarin can be readily converted to 7-benzyloxy-4,8-dimethylcoumarin through reaction with benzyl (B1604629) chloride in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dry acetone. scispace.com This straightforward reaction allows for the synthesis of a library of analogues by using various alkyl or arylmethyl halides. scispace.com Such derivatization is crucial for exploring structure-activity relationships in medicinal chemistry contexts.

| Reactant | Base/Solvent | Product | Reference |

|---|---|---|---|

| Benzyl chloride | K₂CO₃ / Dry Acetone | 7-Benzyloxy-4,8-dimethylcoumarin | scispace.com |

Modifications and Substitutions at C-3 Position

The C-3 position of the coumarin nucleus is another critical site for chemical modification. For the 4-hydroxycoumarin (B602359) scaffold, this position is nucleophilic and can react with various electrophiles. However, to introduce substituents at C-3 during the primary synthesis of this compound, the choice of the β-dicarbonyl component in the Pechmann condensation is key.

For instance, to introduce an acetic acid moiety at the C-3 position, the Pechmann reaction can be carried out between 2-methylresorcinol and a derivative of acetylsuccinic acid, such as dimethyl acetylsuccinate. This reaction, catalyzed by sulfuric acid, directly yields the methyl ester of 4,8-dimethyl-7-hydroxycoumarin-3-acetic acid. Subsequent hydrolysis of the ester group, typically using a base like sodium hydroxide (B78521) in methanol, affords the final 4,8-dimethyl-7-hydroxycoumarin-3-acetic acid analogue. This strategy highlights how the choice of starting materials in a classical reaction can be adapted to install complex functionality directly into the coumarin core.

Alterations at C-4 and C-8 Methyl Groups

The methyl groups at the C-4 and C-8 positions of the coumarin ring are fundamental to the identity of this specific scaffold and play a significant role in the biological profiles of its derivatives. nih.gov The synthesis of the 4,8-dimethylcoumarin (B1253793) core is typically achieved through a Pechmann condensation. utm.my In this reaction, the C-8 methyl group is introduced by using 2-methylresorcinol as the phenolic starting material, while the C-4 methyl group originates from the choice of the β-ketoester, such as ethyl acetoacetate or dimethyl acetylsuccinate. nih.govcore.ac.uk

Research has underscored the importance of these methyl substitutions for certain biological activities. nih.gov For instance, structure-activity relationship (SAR) studies on a class of inhibitors for the intestinal anion exchanger slc26a3 revealed that methyl substitutions at both C-4 and C-8 were a requirement for inhibitory action. nih.gov

While the 4,8-dimethyl arrangement is often a key feature, investigations into the effects of modifying these positions have been carried out. For example, in the development of DRA (Downregulated in Adenoma) inhibitors, the 4,8-dimethylcoumarin scaffold served as a benchmark. nih.gov Further studies explored the impact of replacing the C-8 methyl group with other substituents. An analog featuring an 8-chloro substitution (8-chlorocoumarin) was found to have approximately double the potency compared to the lead candidate with an 8-methyl group. nih.gov This demonstrates that while the methyl groups are important, their strategic replacement can be a viable method for modulating molecular activity.

Table 1: Origin of C-4 and C-8 Substituents in Pechmann Condensation

| Position | Precursor Compound | Resulting Group on Coumarin Ring | Reference |

| C-8 | 2-Methylresorcinol | Methyl | |

| C-4 | Ethyl Acetoacetate | Methyl | |

| C-4 | Dimethyl Acetylsuccinate | Methyl (and an acetic acid moiety at C-3) | nih.gov |

Formation of Hybrid Structures and Molecular Conjugates

Molecular hybridization, which involves covalently linking the this compound scaffold to other pharmacologically active moieties, is a prominent strategy for creating novel chemical entities. This approach aims to combine the features of both parent molecules to achieve enhanced or new biological profiles.

Coumarin-Piperazine Hybrids: A significant area of research involves the conjugation of coumarin derivatives with arylpiperazine moieties. mdpi.commdpi.com These hybrids are often designed to target receptors in the central nervous system. mdpi.com The synthesis typically involves linking the coumarin core, often via its C-7 hydroxyl group, to the piperazine (B1678402) unit through an alkyloxy chain. mdpi.commdpi.com For example, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been conjugated with various substituted phenylpiperazines to create potent ligands for serotonin (B10506) receptors. mdpi.com

Coumarin-Amide Conjugates: Amide-containing hybrid structures have been synthesized by reacting a carboxylate-functionalized coumarin with various amines. nih.gov In one study, ethyl 7-hydroxy-4,8-dimethylcoumarin-3-propanoate was used as the starting material. nih.gov The ethyl carboxylate moiety underwent a nucleophilic reaction with a range of secondary amines—including N,N-dimethylethylenediamine, 2-aminobenzimidazole, and cytosine—to yield a library of amide-based coumarin derivatives. nih.gov

Coumarin-Pterocarpan Hybrids: A novel hybrid molecule combining a coumarin and a naturally occurring pterocarpan (B192222) has been reported. rsc.org The synthesis involved creating a 7-(4-phenoxybut-2-ynyloxy)-4,8-dimethylcoumarin intermediate. This molecule was then subjected to a thermally induced cascade sigmatropic rearrangement to furnish the final coumarin-pterocarpan hybrid structure. rsc.org

Other Hybrid Scaffolds: The versatility of the coumarin nucleus allows for its conjugation with a wide variety of other chemical motifs. Research has explored coumarin-chalcone, coumarin-acrylohydrazide, and coumarin-triazole hybrids, among others, to generate molecules with diverse biological applications. nih.gov

Table 2: Examples of Hybrid Structures Based on Coumarin Derivatives

| Hybrid Type | Coumarin Precursor (Example) | Conjugated Moiety | Linkage Type | Reference |

| Coumarin-Piperazine | 8-Acetyl-7-hydroxy-4-methylcoumarin | Phenylpiperazine | Alkoxy Chain | mdpi.commdpi.com |

| Coumarin-Amide | Ethyl 7-hydroxy-4,8-dimethylcoumarin-3-propanoate | Various Amines (e.g., Aniline, Cytosine) | Propanamide | nih.gov |

| Coumarin-Pterocarpan | 7-Hydroxy-4,8-dimethylcoumarin | Pterocarpan | Fused Ring System via Rearrangement | rsc.org |

| Coumarin-Chalcone | 7-Hydroxycoumarin | Chalcone | N/A (Integrated Structure) | nih.gov |

| Coumarin-Triazole | 7-Hydroxycoumarin | 1,2,3-Triazole | Click Chemistry Linkage | nih.gov |

Exploration of Novel Linker Chemistries in Derivative Synthesis

The linker that connects the this compound core to another molecular entity in a hybrid structure is a critical design element that significantly influences the final properties of the conjugate. The length, flexibility, and chemical nature of the linker can dictate the spatial orientation of the connected fragments and their ability to interact with biological targets.

Alkyl Chain Linkers: Flexible alkyl chains of varying lengths are commonly employed as linkers. Studies on coumarin-piperazine hybrids have systematically investigated the effect of linker length, often using three- or four-carbon chains (propoxy and butoxy, respectively) to connect the coumarin C-7 oxygen to the piperazine nitrogen. mdpi.com Research revealed that altering the linker length from four to three carbons could result in a notable decrease in the inhibitory activity against certain enzymes, highlighting the linker's role in optimizing molecular geometry for target binding. mdpi.com

Functionalized Linkers: More complex linkers containing additional functional groups have also been explored. The synthesis of a coumarin-pterocarpan hybrid utilized a but-2-ynyloxy linker, demonstrating the use of an alkyne-containing chain to facilitate a subsequent cascade rearrangement reaction. rsc.org O-aminoalkyl linkers have also been employed to synthesize derivatives of 7-hydroxycoumarin, introducing a nitrogen atom into the linker chain which can influence properties like solubility and basicity. researchgate.net

The strategic selection and design of the linker are therefore integral to the medicinal chemistry approach of creating hybrid molecules, allowing for the fine-tuning of activity and selectivity. mdpi.com

Table 3: Analysis of Linker Chemistries in Coumarin Hybrids

| Linker Type | Moieties Connected | Example Linker Structure | Observed Effect/Purpose | Reference |

| Flexible Alkyl | Coumarin and Phenylpiperazine | -(CH₂)₄- (Butoxy) | Optimal for hAChE inhibitory activity | mdpi.com |

| Flexible Alkyl | Coumarin and Phenylpiperazine | -(CH₂)₃- (Propoxy) | Decreased activity compared to butoxy linker | mdpi.com |

| Functionalized Alkyne | Coumarin and Phenoxy group | -O-CH₂-C≡C-CH₂- | Intermediate for sigmatropic rearrangement | rsc.org |

| O-Aminoalkyl | Coumarin and Amino group | -O-(CH₂)n-NR₂ | Introduction of basic nitrogen center | researchgate.net |

Catalytic Systems in the Synthesis of this compound Derivatives

The synthesis of the coumarin core, most frequently via the Pechmann condensation, is highly dependent on the choice of catalyst. The catalyst facilitates the key steps of transesterification and intramolecular cyclization. jmchemsci.com Both homogeneous and heterogeneous catalytic systems have been extensively employed.

Homogeneous Catalysts: Concentrated sulfuric acid is the conventional and widely used catalyst for the Pechmann reaction to produce 4,8-dimethylcoumarin derivatives. utm.myijsr.net It serves as both a catalyst and a reaction medium. nih.govijsr.net Other strong acids can also fulfill this role. researchgate.net While effective, the use of strong mineral acids often requires harsh reaction conditions and can lead to difficulties in product separation and catalyst recycling, along with environmental concerns. jmchemsci.com

Heterogeneous Catalysts: To address the drawbacks of homogeneous systems, significant research has focused on developing solid acid catalysts. These catalysts are generally easier to handle, separate from the reaction mixture, and can often be reused, aligning with the principles of green chemistry. grafiati.com A variety of heterogeneous catalysts have proven effective for coumarin synthesis:

Polymer-Supported Catalysts: Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has been used as an efficient and reusable catalyst for the synthesis of 7-hydroxy-4-methyl coumarin under solvent-free conditions. grafiati.com Polyaniline-sulfate salts have also been developed as polymer-supported acid catalysts for the same reaction. researchgate.net

Lewis Acids: Lewis acids such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and aluminum chloride (AlCl₃) have been successfully used to catalyze the Pechmann condensation, in some cases under microwave irradiation to accelerate the reaction. grafiati.com

Other Solid Acids: A broad range of other solid acids have been investigated, including zeolites, Nafion/silica (B1680970) composites, montmorillonite (B579905) clay, and various metal oxides, demonstrating the wide applicability of heterogeneous catalysis in coumarin synthesis. researchgate.net

The development of these catalytic systems, particularly reusable solid acids, represents a significant advancement in the sustainable synthesis of this compound and its derivatives.

Table 4: Catalytic Systems for the Synthesis of Coumarin Derivatives

| Catalyst Type | Specific Catalyst | Reaction | Advantages | Reference |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Pechmann Condensation | Well-established, effective | utm.myijsr.net |

| Heterogeneous | Amberlyst-15 | Pechmann Condensation | Reusable, solvent-free conditions | grafiati.com |

| Heterogeneous | Polyaniline-Sulfate Salts | Pechmann Condensation | Polymer-supported, reusable | researchgate.net |

| Heterogeneous | Tin(II) Chloride (SnCl₂·2H₂O) | Pechmann Condensation | Lewis acid catalysis, microwave compatible | grafiati.com |

| Heterogeneous | Zeolites, Nafion/Silica | Pechmann Condensation | Solid acid, potential for reusability | researchgate.net |

Structure Activity Relationship Sar Investigations of 4 Hydroxy 7,8 Dimethylcoumarin Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological profile of 4-hydroxy-7,8-dimethylcoumarin is highly dependent on the nature and position of substituents on the coumarin (B35378) ring system. The core structure itself is a versatile scaffold, and modifications at various positions can lead to a broad spectrum of pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects. nih.govnih.gov

Role of Hydroxyl Group at C-4 Position in Activity Modulation

The hydroxyl group at the C-4 position is a cornerstone of the biological activity of this class of compounds. sciepub.com Its presence is fundamental to the well-known anticoagulant properties of many 4-hydroxycoumarin (B602359) derivatives, such as warfarin. nih.gov This functional group can exist in tautomeric equilibrium with its keto form (2,4-chromandione), which influences the molecule's electronic distribution and reactivity. sciepub.com

The acidic nature of the 4-hydroxyl proton makes this position a key site for interaction with biological targets. It can act as a hydrogen bond donor or acceptor, facilitating the binding of the molecule to enzyme active sites. nih.gov For example, in its role as a vitamin K antagonist, the 4-hydroxy group is critical for binding to the vitamin K 2,3-epoxide reductase enzyme. nih.gov Modification or replacement of this hydroxyl group often leads to a significant reduction or complete loss of anticoagulant activity, underscoring its essential role. Furthermore, the electronic influence of the 4-OH group activates the C-3 position, making it a prime site for synthetic modifications aimed at modulating the pharmacological profile. researchgate.net

Impact of Methyl Groups at C-7 and C-8 on Pharmacological Profiles

The methyl groups at the C-7 and C-8 positions on the benzene (B151609) ring of the coumarin scaffold play a significant role in defining the pharmacological profile of the derivatives. These substituents influence the molecule's lipophilicity and its interaction with target proteins. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.

Studies on various coumarin derivatives have indicated that di-substitution on the benzene ring, such as at the C-7 and C-8 positions, can be beneficial for certain biological activities. For example, in a series of coumarins evaluated for antimycobacterial activity, derivatives with methyl groups at the 7, 8 positions demonstrated the highest activity. nih.gov Similarly, a 4,8-dimethyl substituted coumarin derivative was identified as a potent helicase inhibitor, with the methyl substitution at position 4 drastically increasing activity. nih.gov These findings suggest that the methyl groups at C-7 and C-8 are not merely passive additions but actively contribute to the molecule's pharmacological properties by modulating its physicochemical characteristics and steric fit within receptor binding pockets.

Significance of C-3 Side Chain in Target Engagement and Efficacy

The C-3 position of the 4-hydroxycoumarin ring is the most common and critical site for chemical modification to alter biological activity. researchgate.net The electronic properties of the 4-hydroxycoumarin system render the C-3 carbon nucleophilic and highly reactive, readily participating in reactions like Michael additions, alkylations, and condensations. This allows for the introduction of a vast diversity of side chains, which directly influences target engagement and efficacy.

The size, shape, and functionality of the C-3 substituent are determinant factors for the type and potency of the biological response. For instance, in anticoagulant coumarins like warfarin, a specific substituted benzyl (B1604629) group at the C-3 position is required for optimal activity. researchgate.net For other activities, such as antimicrobial or anticancer effects, different side chains are optimal. The introduction of long-chain alkyl groups, aromatic rings, or complex heterocyclic systems at C-3 can lead to compounds with enhanced potency. researchgate.net These side chains are believed to form crucial interactions (e.g., hydrophobic, van der Waals, or hydrogen bonding) with the target enzyme or receptor, thereby anchoring the molecule in the active site and modulating its efficacy.

| C-3 Substituent Type | General Impact on Activity | Example Activity |

|---|---|---|

| Substituted Benzyl Group | Essential for potent anticoagulant activity by providing necessary steric and electronic interactions with the VKOR enzyme. | Anticoagulant |

| Long-chain Alkyl Groups | Increases lipophilicity, often enhancing antimicrobial activity by improving membrane penetration. | Antibacterial |

| Heterocyclic Rings (e.g., Triazoles, Imidazoles) | Can introduce new binding interactions and may lead to potent and selective anticancer activity. | Anticancer |

| Amidoalkyl Groups | Introduces hydrogen bonding capabilities, leading to a range of activities including antimicrobial and antitumor effects. | Antimicrobial, Antitumor |

Influence of Halogenation and Other Electron-Withdrawing/Donating Groups on SAR

The introduction of halogens (F, Cl, Br, I) or other electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the this compound scaffold, typically on an aryl substituent at the C-3 position, significantly influences the SAR. nih.gov These groups modify the electronic properties (e.g., pKa, dipole moment) and lipophilicity of the molecule, which in turn affects its binding affinity, metabolic stability, and pharmacokinetic profile.

Halogenation has proven to be a particularly effective strategy. For example, studies on warfarin analogues have shown that introducing a chlorine atom at the para-position of the C-3 benzyl substituent results in more potent anticoagulant activity compared to other halogen or nitro group substitutions. nih.gov In the context of antimicrobial activity, 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) showed excellent activity against Gram-positive bacteria. nih.govnih.gov The position and nature of the electronic group are critical. EWGs can affect the acidity of the 4-hydroxyl group, influencing its binding capabilities, while EDGs can also modulate target interactions in a predictable manner based on the specific biological target. researchgate.net

| Group Type | Example Substituent | Position | Observed Effect | Reference Activity |

|---|---|---|---|---|

| Halogen (EWG) | -Cl | para-position of C-3 aryl ring | Potent activity | Anticoagulant nih.gov |

| Halogen (EWG) | -Br | On a C-3 benzylidene linker | Potent activity against Gram-positive bacteria | Antibacterial nih.govnih.gov |

| Nitro (EWG) | -NO₂ | para-position of C-3 aryl ring | Less potent than halogen substituents | Anticoagulant nih.gov |

| General EWG | -CF₃, -CN | Various | Modulates electronic character for target binding | General Bioactivity |

| General EDG | -OCH₃, -CH₃ | Various | Modulates electronic character for target binding | General Bioactivity |

Chirality and Stereochemical Considerations in Structure-Activity Relationships

When a substituent at the C-3 position creates a chiral center, the stereochemistry of the molecule becomes a critical factor in its biological activity. The enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. rsc.org

The well-known anticoagulant warfarin is a classic example; it is administered as a racemic mixture, but the (S)-enantiomer is approximately 2-5 times more potent than the (R)-enantiomer. This difference in activity is attributed to the differential binding of the enantiomers to the target enzyme, vitamin K epoxide reductase. The development of synthetic methods that allow for the stereoselective synthesis of 4-hydroxycoumarin derivatives is therefore of great importance. rsc.orgresearchgate.net The ability to construct molecules with specific three-dimensional arrangements at adjacent quaternary and tertiary stereocenters allows for a more refined exploration of the SAR, potentially leading to the development of more potent and selective therapeutic agents with fewer side effects. rsc.orgresearchgate.net

Mechanistic Elucidations of Biological Activities of 4 Hydroxy 7,8 Dimethylcoumarin and Its Derivatives

Enzyme Inhibition Mechanisms

The 4-hydroxycoumarin (B602359) scaffold, particularly with substitutions at various positions, is a cornerstone in the development of enzyme inhibitors. The specific substitution pattern of 4-Hydroxy-7,8-dimethylcoumarin lends itself to interactions with several key enzyme families, influencing a range of biological pathways through competitive, non-competitive, or mechanism-based inhibition.

Cytochrome P450 Enzyme Inhibition Pathways

Coumarin (B35378) and its derivatives are well-documented substrates and inhibitors of cytochrome P450 (CYP450) enzymes, a superfamily critical for the metabolism of xenobiotics. nih.gov The nature of the interaction is highly dependent on the specific coumarin derivative and the CYP isoform.

Research on 7-hydroxycoumarin analogues has demonstrated isoform-selective inhibition. For instance, 7,8-dihydroxycoumarin was identified as a potent inhibitor of CYP2A6, with an IC50 value of 4.61 μM and a Ki of 3.02 μM. nih.gov This suggests that hydroxylation patterns on the coumarin ring are crucial for affinity and inhibitory activity. Inhibition can occur through different mechanisms; while many coumarins act as competitive inhibitors, some, like 8-methoxypsoralen (a related furanocoumarin), can be potent, mechanism-based inhibitors of CYP2A activity. researchgate.net Mechanism-based inhibition involves the metabolic activation of the inhibitor by the target enzyme, leading to a reactive metabolite that irreversibly binds to and inactivates the enzyme. mdpi.com While specific studies on this compound are limited, the structural features suggest potential interactions with isoforms like CYP1A2 and CYP2A6, which are known to be inhibited by various hydroxycoumarins. nih.govmdpi.com

Inhibition of Anion Exchangers (e.g., slc26a3) and Associated Mechanisms

Derivatives of 4,8-dimethylcoumarin (B1253793) have been identified as potent inhibitors of the intestinal anion exchanger SLC26A3, also known as Downregulated in Adenoma (DRA). escholarship.orgucsf.edufigshare.com This transporter is responsible for the absorption of chloride and oxalate in the colon. nih.gov Inhibition of SLC26A3 is a therapeutic strategy for managing constipation and hyperoxaluria. escholarship.org

High-throughput screening identified 4,8-dimethylcoumarins as a promising class of SLC26A3 inhibitors. escholarship.orgfigshare.com Structure-activity relationship (SAR) studies revealed that the substituent at the 8-position significantly affects potency, with methyl or chloro groups being favorable. escholarship.org Kinetic studies have shown that these coumarin inhibitors act from the cytoplasmic (intracellular) side of the transporter. nih.gov A lead candidate, 3-iodobenzyloxy-4,8-dimethylcoumarin-3-acetic acid, demonstrated an IC50 of 40-50 nM for DRA inhibition. escholarship.org Further optimization led to an analog containing an 8-chlorocoumarin moiety with a twofold improvement in potency. escholarship.org

| Compound | Key Structural Features | IC50 (nM) | Reference |

|---|---|---|---|

| Lead Candidate (4b) | 4,8-dimethylcoumarin scaffold with 3-iodobenzyloxy-acetic acid group | 40-50 | escholarship.org |

| Analog (4k) | 4-methyl-8-chlorocoumarin scaffold | 25 | escholarship.org |

| 5,8-Dimethylcoumarins | Methyl group repositioned from C4 to C5 | Much lower potency | escholarship.org |

Targeting Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO) are key enzymes in the degradation of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative and depressive disorders. researchgate.net Coumarin derivatives have been extensively studied as inhibitors of both MAO-A and MAO-B isoforms. nih.govmdpi.com

Studies on 3-aryl-4-hydroxycoumarin derivatives have shown that most exhibit MAO-B inhibitory activity. nih.gov The substitution pattern on the coumarin ring and any attached aryl groups is critical for potency and selectivity. For example, analysis of 3-phenylcoumarins suggests that electron-deficient substituents at positions 6, 7, and 8 can enhance MAO-B inhibitory activity. mdpi.com Furthermore, some 7-oxycoumarin derivatives have been found to be exceptionally potent and selective MAO-A inhibitors, with Ki values in the picomolar range. nih.gov Molecular docking studies help to understand the orientation of these inhibitors within the MAO-B binding pocket, revealing how substituents influence activity. nih.govmdpi.com The 4-hydroxy and 7,8-dimethyl substitutions on the target compound are features that align with structures known to interact with MAO enzymes.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. nih.govmdpi.com The coumarin scaffold has been widely explored for designing novel AChE inhibitors. nih.gov

Research has shown that incorporating a catalytic site interacting moiety at the 3- and 4-positions of the coumarin ring is a common design strategy. nih.gov A series of N1-(coumarin-7-yl) derivatives displayed moderate inhibitory activity against AChE, with IC50 values ranging from 42.5 to 442 μM. nih.gov More advanced designs aim for dual-binding inhibitors that can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which may offer enhanced therapeutic benefits. mdpi.com The 4-hydroxy group of this compound could potentially interact with the active site, making this scaffold a relevant starting point for the development of AChE inhibitors.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Hydroxycoumarins are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and prevent oxidative damage. scholaris.canih.gov This activity is crucial for mitigating the pathological effects of oxidative stress in various diseases. The phenolic moiety in 4-hydroxycoumarins is a key structural feature that underscores their potential to modulate the balance between free radicals and antioxidants. scholaris.ca

The free radical scavenging capacity of hydroxycoumarins depends on the type and position of substituents on the aromatic ring. scholaris.ca The primary mechanisms by which they exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.govnih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The SPLET mechanism is often dominant in polar solvents and involves the deprotonation of the hydroxyl group followed by electron transfer to the radical species. nih.gov

DPPH and FRAP Assays for Radical Scavenging Assessment

The antioxidant potential of coumarin derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow that can be measured spectrophotometrically. japer.in Numerous studies have used this method to quantify the scavenging activity of hydroxycoumarins. scholaris.cajaper.in The activity is typically expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For instance, 4-hydroxycoumarin itself has a reported experimental pIC50 value of 3.443 in a DPPH assay. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-hydroxycoumarin (Compound I) | 799.83 | japer.in |

| 5-chloro-4-hydroxycoumarin (Compound II) | 712.85 | japer.in |

| 7-hydroxy-4-methylcoumarin (Compound III) | 872.97 | japer.in |

| Ascorbic Acid (Standard) | 829.85 | japer.in |

The FRAP assay is another common method that measures the total antioxidant capacity of a compound by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. While less specific data is available for this compound in FRAP assays, the structural features suggest it would exhibit reducing power comparable to other hydroxycoumarins.

Hydroxyl Radical Scavenging Pathways

The antioxidant capacity of coumarin derivatives, including this compound, is significantly influenced by their ability to scavenge reactive oxygen species (ROS) such as the hydroxyl radical (HO•). The primary mechanisms through which these compounds exert their antiradical effects have been elucidated through experimental and computational studies. The main pathways include Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Radical Adduct Formation (RAF). nih.govnih.govresearchgate.net

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the free radical, thereby neutralizing it. nih.govnih.gov The SPLET mechanism is a two-step process that is favored in polar solvents; it begins with the deprotonation of the antioxidant, followed by the transfer of an electron to the radical. nih.govnih.gov Studies on 4,7-dihydroxycoumarin derivatives, which are structurally related to this compound, have demonstrated that both HAT and SPLET mechanisms are thermodynamically plausible and play a predominant role in their antiradical activity. nih.gov

Another significant pathway is the Radical Adduct Formation (RAF), where the free radical attacks the aromatic ring of the coumarin, forming a more stable radical adduct. nih.govresearchgate.net This mechanism is particularly relevant for the reaction with the highly reactive hydroxyl radical. researchgate.net Computational studies using Density Functional Theory (DFT) have helped to determine the thermodynamic and kinetic parameters of these reactions, confirming that multiple pathways are often in competition. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy experiments have confirmed that coumarin derivatives can significantly reduce the concentration of hydroxyl radicals. nih.gov

| Scavenging Pathway | Description | Reference |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom directly to the free radical. | nih.govnih.gov |

| Sequential Proton Loss followed by Electron Transfer (SPLET) | A two-step process involving the initial deprotonation of the antioxidant, followed by electron transfer to the radical. | nih.govnih.gov |

| Radical Adduct Formation (RAF) | The free radical adds to the aromatic structure of the coumarin, forming a stable adduct. | nih.govresearchgate.net |

Metal Chelating Properties

Hydroxycoumarins are recognized as effective metal chelators due to the presence of hydroxyl and carbonyl functional groups that can coordinate with metal ions. rjptonline.org This chelating ability is a key aspect of their antioxidant mechanism, as they can sequester transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions are known to participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By binding to these metals, hydroxycoumarins can prevent the formation of these damaging radicals.

The structure of 4-hydroxycoumarin derivatives allows them to form stable complexes with various metal ions. researchgate.net The chelation process typically involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the hydroxyl and carbonyl groups. This creates a stable ring structure that effectively sequesters the metal ion, inhibiting its catalytic activity in pro-oxidant reactions. nih.gov The synthesis and characterization of metal complexes involving coumarin derivatives have shown that these compounds can coordinate with a range of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netresearchgate.net The formation of these complexes not only contributes to the antioxidant activity but can also enhance other biological properties of the coumarin scaffold. researchgate.net

Anti-inflammatory Pathway Modulation

Derivatives of 4-hydroxycoumarin have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. nih.govnih.govmdpi.com Research on structurally similar compounds, such as 4-hydroxy-7-methoxycoumarin and 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, has provided insight into these mechanisms. nih.govnih.gov A primary mechanism is the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov In lipopolysaccharide (LPS)-stimulated macrophages, these coumarin derivatives inhibit the degradation of the inhibitor of NF-κB alpha (IκBα), which prevents the translocation of NF-κB into the nucleus. nih.govnih.gov This, in turn, suppresses the expression of various pro-inflammatory genes. nih.gov

Furthermore, these compounds modulate the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Specifically, they have been shown to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are crucial for the inflammatory cascade. nih.govnih.gov The inhibition of these pathways leads to a significant reduction in the production of key inflammatory mediators. mdpi.comnih.gov Studies have documented a decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) levels, which is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. nih.govmdpi.comnih.gov Additionally, the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is markedly reduced. nih.govmdpi.comnih.gov

| Inflammatory Mediator | Effect of Coumarin Derivatives | Modulated Pathway |

| Nitric Oxide (NO) | Decreased Production | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | Decreased Production | NF-κB, MAPK |

| TNF-α | Decreased Production | NF-κB, MAPK |

| IL-1β | Decreased Production | NF-κB, MAPK |

| IL-6 | Decreased Production | NF-κB, MAPK |

| iNOS | Decreased Expression | NF-κB |

| COX-2 | Decreased Expression | NF-κB |

Antimicrobial Action: Elucidation of Mechanisms Against Pathogens

Coumarin and its derivatives are a class of natural and synthetic compounds known for a wide spectrum of biological activities, including antimicrobial effects. nih.govnih.gov The mechanisms underlying their action against various pathogens are diverse and often depend on the specific structure of the coumarin derivative and the type of microorganism.

Antibacterial Mechanisms (e.g., against Gram-positive microorganisms)

Derivatives of 4-hydroxycoumarin have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.govresearchgate.net Studies have demonstrated their efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. nih.govnih.govmdpi.com

One of the proposed mechanisms of action is the disruption of the bacterial cell membrane. biolmolchem.comorientjchem.org The lipophilic nature of the coumarin scaffold allows it to intercalate into the lipid bilayer, altering membrane fluidity and integrity. This can lead to the leakage of essential intracellular components and ultimately cell death. Another significant mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair. biolmolchem.com By targeting this enzyme, coumarin derivatives can effectively halt bacterial proliferation. The presence of specific substituents, such as hydroxyl groups, can enhance this antibacterial activity. mdpi.com

| Bacterial Strain | Compound Type | Observed Activity |

| Bacillus subtilis | 4-hydroxycoumarin derivative | Potent Inhibition (MIC: 8 μg/mL) nih.gov |

| Staphylococcus aureus | 4-hydroxycoumarin derivative | Moderate to High Inhibition nih.govnih.govorientjchem.org |

| Listeria monocytogenes | Dihydroxy-trifluoromethylcoumarin | High Inhibition (MIC: 1.5 mM) mdpi.com |

Antifungal Mechanisms

Certain coumarin derivatives also exhibit antifungal properties. nih.govresearchgate.net The mechanisms can be multifaceted. For instance, studies on 4-methoxycoumarin, a structurally related compound, revealed that its antifungal action against the plant pathogen Rhizoctonia solani involves several cellular targets. nih.gov The compound was found to affect the structure and function of peroxisomes and inhibit the β-oxidation of fatty acids. nih.gov This disruption of lipid metabolism leads to a decrease in the production of ATP and acetyl-CoA. nih.gov Furthermore, it damages mitochondrial function, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. nih.gov While some 4-hydroxycoumarin derivatives have shown activity against fungi like Candida albicans, the effect is sometimes weaker compared to their antibacterial activity. nih.gov

Antimycobacterial Activity Investigations

Research into the antimycobacterial potential of coumarin derivatives has identified promising activity. researchgate.net Specific derivatives of 7-hydroxycoumarin have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium smegmatis, which is often used as a surrogate for the pathogenic Mycobacterium tuberculosis. researchgate.net These investigations provide a basis for exploring the potential of this compound and its related structures as scaffolds for the development of new antimycobacterial agents. The precise mechanisms are still under investigation but are thought to involve targeting unique aspects of the mycobacterial cell wall or essential metabolic pathways.

Anticancer Activity and Cellular Mechanisms (Excluding Human Clinical Data)

Coumarin compounds and their synthetic derivatives have been the subject of extensive research for their potential as anticancer agents. These natural polyphenolic compounds exhibit a range of pharmacological activities, including the ability to suppress cancer cell proliferation and induce cell death through various cellular mechanisms.

The cytotoxic potential of coumarin derivatives has been evaluated against several human cancer cell lines. Structure-activity relationship (SAR) studies have been instrumental in identifying the structural features that enhance anticancer efficacy.

One study investigated a series of 27 synthesized coumarin derivatives, primarily with a 4-methyl moiety, for their cytotoxic effects on three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Among the tested compounds, the 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) that possessed alkyl groups at the C3 position emerged as the most effective subgroup. nih.gov The potency of these derivatives was found to be influenced by the length of the alkyl chain.

The most potent compound identified in this series was a derivative with an n-decyl chain at the C3 position, which demonstrated significant cytotoxicity against all three cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were recorded as 42.4 µM for K562 cells, 25.2 µM for LS180 cells, and 25.1 µM for MCF-7 cells. nih.gov Another group of compounds, the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position, also showed notable activity. nih.gov

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 42.4 |

| LS180 | Colon Adenocarcinoma | 25.2 |

| MCF-7 | Breast Adenocarcinoma | 25.1 |

A primary mechanism through which coumarins exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Research has shown that coumarins can trigger apoptosis in cancer cells through mitochondria-dependent pathways. nih.gov This often involves altering the expression of key regulatory proteins. For instance, treatment with coumarin derivatives has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov This shift in the Bax/Bcl-2 ratio can lead to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are crucial executioners of apoptosis. nih.govnih.govajol.info

In addition to inducing apoptosis, coumarins can inhibit cancer cell proliferation by causing cell cycle arrest. ajol.infonih.gov Studies have demonstrated that these compounds can arrest the cell cycle at different phases, notably the G0/G1 or G2/M phase. nih.govajol.infonih.gov This arrest prevents the cancer cells from proceeding with division and proliferation. The mechanism of cell cycle arrest often involves the downregulation of proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins. ajol.info For example, 7-hydroxycoumarin has been shown to induce G2/M arrest in cisplatin-resistant ovarian cancer cells by down-regulating the expression of regulatory proteins that promote entry into mitosis. ajol.info

Neuroprotective Effects and Related Biological Pathways

Certain coumarin derivatives have demonstrated significant neuroprotective properties, suggesting their potential as therapeutic agents for neurological disorders characterized by oxidative stress and neuronal cell death.

Specifically, 7,8-dihydroxy-4-methylcoumarin (B1670369) (Dhmc) has been investigated for its ability to protect against oxidative stress and ischemic brain injury. nih.gov Research indicates that Dhmc provides neuroprotection by scavenging free radicals and regulating the expression of hippocalcin. nih.gov In in vitro studies using hippocampal HT-22 cells, Dhmc was found to protect against glutamate-induced toxicity in a concentration-dependent manner. nih.gov The underlying mechanism involves the inhibition of glutamate-induced depletion of glutathione, a major intracellular antioxidant, and the suppression of the generation of reactive oxygen species (ROS). nih.gov

Furthermore, Dhmc was shown to inhibit the glutamate-induced depletion of hippocalcin, a neuronal calcium sensor protein that helps buffer intracellular calcium levels and prevent calcium-mediated cell death. nih.gov In vivo studies on neonatal rats with cerebral hypoxia/ischemia injury showed that administration of Dhmc reduced the infarct volume and attenuated the injury-induced decrease in hippocalcin expression. nih.gov These findings suggest that Dhmc prevents glutamate-induced neurotoxicity through a dual mechanism of antioxidant action and modulation of calcium homeostasis via hippocalcin. nih.gov

Other synthetic coumarin derivatives have also been explored for their neuroprotective potential. For instance, certain coumarin-chalcone derivatives have been shown to activate the cAMP-response-element (CRE) binding protein 1 (CREB) signaling pathway, which is crucial for neuronal survival and function. nih.gov Activation of CREB and its downstream targets, such as brain-derived neurotrophic factor (BDNF), can offer protection against the neurotoxic effects of abnormal protein aggregates found in neurodegenerative diseases. nih.gov

Anti-Larvicidal Mechanisms in Pest Control Research

Coumarin derivatives have also been explored for their potential application in pest control, specifically for their anti-larvicidal properties. These compounds can act as natural insecticides, offering an alternative to synthetic chemical pesticides.

Studies have investigated the anti-larvicidal effects of simple coumarins against mosquito larvae, which are vectors for various diseases. In one study, the effects of several synthesized coumarins, including 7-hydroxy-4-methylcoumarin, were tested against the second and fourth instar larvae of Culex quinquefasciatus, a common mosquito species. rjptonline.org Among the tested compounds, 7-hydroxy-4-methylcoumarin demonstrated significant anti-larvicidal activity. rjptonline.org

The precise mechanisms underlying the larvicidal action of coumarins are not fully elucidated but are believed to involve the inhibition of essential enzymes and interference with key physiological processes in the larvae. rjptonline.org Coumarins are known to act as enzyme inhibitors in plant biochemistry, and this property may extend to their effects on insect larvae. rjptonline.org They may disrupt respiratory processes, hormonal regulation, or other vital functions, leading to larval mortality. The effectiveness of these compounds highlights their potential for development as eco-friendly larvicides in vector control programs. researchgate.net

Computational and Theoretical Chemistry Studies of 4 Hydroxy 7,8 Dimethylcoumarin

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-hydroxycoumarin (B602359) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic energies, and other key structural parameters.

Conformational analysis of hydroxycoumarin derivatives has been performed using DFT theoretical calculations, which help explain the formation of stable structures based on factors like intramolecular hydrogen bonds. nih.gov For instance, in studies of 7-hydroxy-4-methylcoumarin derivatives, DFT has been used to identify the most stable conformers by analyzing the potential energy curve associated with the torsion of hydroxyl groups. nih.gov Computational studies on 3-aryl-4-hydroxycoumarin derivatives have also employed DFT to obtain optimized structures and calculate parameters related to their antioxidant activity. opensciencepublications.com These calculations support experimental findings by providing a theoretical basis for observed chemical properties and reactivity. The application of DFT extends to understanding changes in bond lengths and molecular geometry that arise from various substitutions on the coumarin (B35378) ring, as seen in studies of the 7-dimethylamino-4-hydroxycoumarin system. researchgate.net

Molecular Docking and Binding Interaction Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how ligands like 4-hydroxycoumarin derivatives may interact with the active sites of biological macromolecules such as proteins and enzymes.

Derivatives of 4-hydroxycoumarin have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various therapeutic targets. For example, 3-formyl-4-hydroxycoumarin-derived enamines were docked against cyclin-dependent kinase 8 (CDK-8), an enzyme involved in the cell cycle, revealing good binding energies and interactions through both hydrogen bonding and hydrophobic contacts. nih.gov In another study, novel 4-hydroxycoumarin derivatives showed good binding energies ranging from -4.46 to -5.70 kcal/mol against the DNA gyrase B fragment from E. coli. researchgate.net

Structurally similar compounds, such as 6-acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives, have been designed and evaluated through docking studies against serotonin (B10506) (5-HT1A, 5-HT2A) and dopamine (B1211576) (D2) receptors. researchgate.net Furthermore, 4-hydroxycoumarin-neurotransmitter derivatives have been docked with carbonic anhydrase IX, a protein associated with several cancers, to complement experimental cytotoxicity results. uniroma1.it These studies are crucial for identifying key binding interactions and guiding the design of more potent and selective inhibitors.

Below is a table summarizing molecular docking findings for various 4-hydroxycoumarin derivatives against different biological targets.

| Derivative Class | Biological Target | Key Findings |

| 3-Formyl-4-hydroxycoumarin Enamines | Cyclin-dependent kinase 8 (CDK-8) | Good binding energies (up to -6.8 kcal/mol); H-bonding and hydrophobic interactions observed. nih.gov |

| 2-(2-oxo-2H-chromen-4-yloxy)acetic acid derivatives | E. coli DNA Gyrase B | Binding energies ranged from -4.46 to -5.70 kcal/mol. researchgate.net |

| 4-Hydroxycoumarin-neurotransmitter hybrids | Carbonic Anhydrase IX (hCA-IX) | Docking results complemented in vitro cytotoxicity data, identifying the most active compounds. uniroma1.it |

| 7-Hydroxy-4-methylcoumarin esters & ketones | Phosphodiesterase 4B (PDE4B) | Aromatic group substitutions enhanced binding affinity. ajpp.in |

| C-4 substituted coumarin analogues | Estrogen Receptor α (ERα) | Synthesized compounds showed better G-Scores (-6.87 to -8.43 kcal/mol) than the standard drug tamoxifen. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. This technique provides a deeper understanding of the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the dynamics of their interactions.

MD simulations have been used to investigate the stability of complexes formed between coumarin derivatives and protein targets. For instance, studies on the binding of 7-hydroxycoumarin derivatives with Human Serum Albumin (HSA) showed that the HSA-coumarin complex reached an equilibrium state, indicating stability. researchgate.netnih.gov In another application, MD simulations were used to explore the interaction of a coumarin derivative with the Multidrug-Resistance-Associated Protein 1 (MRP1). nih.gov The results suggested a potential inhibition mechanism where the coumarin derivative could interfere with ATP binding and lock the protein in a specific conformation. nih.gov These simulations are invaluable for validating docking results and providing a dynamic picture of the molecular recognition process, which is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR can be used to predict the potency of new, unsynthesized compounds.

For coumarin derivatives, both 2D and 3D-QSAR models have been developed to guide the synthesis of more active compounds. A 2D-QSAR analysis of 3- and 4-substituted 7-hydroxycoumarins identified structural features that enhance 17β-HSD3 inhibitory activity, revealing that the presence of chloro or fluoro substituents and bulky electron-withdrawing groups would be beneficial. longdom.org In another study, 3D-QSAR models were built for 7-hydroxycoumarin derivatives targeting protein kinase CK2. nih.gov The resulting contour maps for steric, electronic, and hydrophobic fields provided useful insights for designing new inhibitors with improved activity. nih.gov These modeling approaches are a cornerstone of computational drug design, enabling the optimization of lead compounds by correlating molecular structure with function.

Prediction of ADME-Related Parameters (e.g., Lipophilicity by Log P Calculation) in Drug Discovery Research

In drug discovery, it is critical to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the process to ensure it has favorable pharmacokinetic characteristics. In silico tools are frequently used to predict these parameters, helping to identify candidates with good drug-like properties.

The prediction of ADME properties for coumarin derivatives has been a key area of computational research. Studies on C-4 substituted coumarins have shown that these compounds possess an acceptable range of ADME properties, making them suitable for human oral absorption. nih.gov For a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, a close analog to the title compound, various ADME parameters were predicted. nih.gov These predictions include molecular weight (MW), octanol/water partition coefficient (logP), the number of hydrogen bond donors and acceptors, and violations of Lipinski's rule of five, which helps assess a compound's potential as an orally active drug. nih.gov

The table below presents the predicted ADME properties for a selection of these closely related coumarin derivatives.

| Compound | MW (Da) | logP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations |

| Derivative 1 | 423.5 | 3.55 | 1 | 6 | 0 |

| Derivative 2 | 439.5 | 3.48 | 1 | 6 | 0 |

| Derivative 3 | 457.9 | 4.09 | 1 | 6 | 0 |

| Derivative 4 | 473.9 | 4.02 | 1 | 6 | 0 |

| Derivative 5 | 441.5 | 3.19 | 1 | 7 | 0 |

| Derivative 6 | 453.5 | 3.84 | 1 | 6 | 0 |

Data adapted from a study on 6-acetyl-7-hydroxy-4-methylcoumarin derivatives nih.gov.

Electrostatic Potential (ESP), HOMO, and LUMO Analysis for Reactivity and Stability

Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (ESP) provides deep insights into the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. ESP maps reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

For various hydroxycoumarin systems, these parameters have been calculated using DFT methods. Studies on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) have used HOMO-LUMO calculations to show that charge transfer occurs within the molecules. researchgate.net The HOMO and LUMO energies calculated for Mannich bases of hydroxycoumarins indicated that derivatives with electron-donating groups had the smallest energy gaps, correlating with their potential as fluorophores. nih.gov In a comparative study of different coumarin derivatives, the HOMO-LUMO energy gap was used to predict relative stability; for instance, 5,7-dimethoxy coumarin was found to be more stable than 5,7-dihydroxy-4-trifluoromethyl coumarin due to its larger energy gap. conferenceworld.in ESP analysis further helps in understanding hydrogen-bonding interactions and predicting reactive sites. researchgate.net

Pharmacophore Modeling and In Silico Ligand Design

Pharmacophore modeling is a central technique in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for screening large compound libraries to find new potential ligands.

The coumarin scaffold is frequently used in pharmacophore modeling and ligand design due to its versatile structure and wide range of biological activities. mdpi.com Structure-based pharmacophore models have been generated for coumarins targeting enzymes like carbonic anhydrase, successfully identifying key interaction points within the active site. researchgate.net The coumarin chemical structure, with its potential for diverse substituents at positions 3, 4, 7, and 8, provides a flexible framework for designing new molecules. biointerfaceresearch.com By combining the coumarin scaffold with other pharmacologically important moieties, such as pyrimidine, researchers can design hybrid compounds with potentially enhanced or novel activities. mdpi.com This in silico design process allows for the creation of focused libraries of compounds with a higher probability of biological activity, streamlining the drug discovery pipeline.

Advanced Analytical Methodologies in Research on 4-Hydroxy-7,8-dimethylcoumarin

Following a comprehensive search of scientific literature, detailed experimental data for the specific analytical methodologies outlined for the chemical compound “this compound” could not be located. The search yielded information on structurally related coumarin derivatives, but no specific data corresponding to the spectroscopic or chromatographic analysis of this compound was found.

To generate a scientifically accurate and thorough article as requested, specific data from experimental studies on this compound is necessary. This includes:

Infrared (IR) spectroscopy data showing characteristic absorption bands for its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy data (¹H and ¹³C) detailing chemical shifts for its unique structural environment.

Mass Spectrometry (MS) data indicating its molecular weight and specific fragmentation patterns.

Ultraviolet-Visible (UV-Vis) spectroscopy data showing its characteristic wavelengths of maximum absorbance.

High-Performance Liquid Chromatography (HPLC) data outlining methods for its purification and purity assessment.

Without access to published research containing this specific information, it is not possible to fulfill the request to generate an article that adheres to the strict content and accuracy requirements. Information on other coumarin compounds cannot be substituted, as this would violate the explicit instructions to focus solely on this compound.

Advanced Analytical Methodologies in Research on 4 Hydroxy 7,8 Dimethylcoumarin

Chromatographic Techniques for Purification and Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique in synthetic organic chemistry for monitoring the progress of chemical reactions. Its application is crucial in the synthesis of coumarin (B35378) derivatives, including 4-Hydroxy-7,8-dimethylcoumarin, to qualitatively assess the consumption of starting materials, the formation of intermediates, and the appearance of the final product. All reactions are typically monitored by TLC, which is carried out on silica (B1680970) gel plates. ijpcbs.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase (typically a silica gel plate) and developing the plate in a sealed chamber with a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances, leading to a lower Rf value.

In the synthesis of a target molecule like this compound, TLC allows a researcher to:

Track Reactant Consumption: The spot corresponding to the starting material will diminish in intensity as the reaction proceeds.

Identify Product Formation: A new spot corresponding to the product will appear and increase in intensity over time.

Detect Intermediates: The transient appearance and subsequent disappearance of other spots can indicate the formation of reaction intermediates.

Optimize Reaction Conditions: By taking aliquots at different time intervals or under different conditions (e.g., temperature, catalyst), TLC can help determine the optimal parameters for maximizing the yield of the desired product.

Visualization of the spots on the TLC plate is commonly achieved under UV light (at 254 nm and/or 366 nm), especially for UV-active compounds like coumarins. ijpcbs.com The inherent fluorescence of many coumarin derivatives can also aid in their visualization.

Below is a hypothetical TLC data table for monitoring a reaction to synthesize this compound.

| Compound | Role | Hypothetical Rf Value | Visualization |

| 2,3-Dimethylresorcinol | Starting Material | 0.55 | UV (254 nm) |

| Diethyl malonate | Starting Material | 0.70 | Staining required |

| This compound | Product | 0.40 | UV (254/366 nm), Blue Fluorescence |

Note: Rf values are dependent on the specific mobile phase used.

Fluorescence Spectroscopy and Applications as Fluorescent Probes in Research

Coumarins, particularly 4-hydroxycoumarin (B602359) derivatives, are a significant class of heterocyclic compounds known for their distinctive photophysical properties, most notably their strong fluorescence. sapub.org Fluorescence spectroscopy is a key analytical tool used to characterize these compounds and is instrumental in developing their applications as fluorescent probes. rsc.org These derivatives are known to exhibit intense fluorescence when substituted with various functional groups at different positions on the coumarin core. nih.gov

The fluorescence properties of this compound are dictated by its electronic structure. The molecule absorbs light at a specific excitation wavelength (λex), promoting an electron to a higher energy state. It then rapidly relaxes to the lowest vibrational level of the excited state before returning to the ground state by emitting a photon at a longer wavelength (λem), a phenomenon known as the Stokes shift. The dimethyl substituents at the 7 and 8 positions can influence the fluorescence quantum yield and the specific excitation and emission wavelengths.

Studies on various 4-hydroxycoumarin derivatives have shown that their absorption and fluorescence spectra are sensitive to the substitution pattern and the solvent environment. sapub.org For instance, derivatives with electron-donating groups often exhibit strong fluorescence. sapub.org The fluorescence quantum yields of some 4-hydroxycoumarin compounds have been determined to be high in solvents like ethanol. sapub.org

| Compound Derivative | Excitation Max (λex) | Emission Max (λem) | Solvent |

| 4-Hydroxycoumarin | 365 nm | 414 nm | Various |

| 4-Methyl-7-hydroxycoumarin | 367 nm | 416 nm | Various |

| 3-Carbethoxy-7-hydroxycoumarin | 398 nm | 456 nm | Various |

| 3-Cyano-7-hydroxycoumarin | 408 nm | 469 nm | Various |

Data adapted from related 7-hydroxycoumarin studies for illustrative purposes. datapdf.com

The inherent photochemical characteristics, stability, and solubility of coumarins make them excellent scaffolds for the design of fluorescent probes. nih.gov These probes are engineered to signal the presence of specific analytes (e.g., metal ions, anions, biomolecules) through a change in their fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. rsc.orgrsc.org

Applications in Research:

Detection of Metal Ions: 4-Hydroxycoumarin-based probes have been developed for the selective and sensitive detection of metal ions like Al³⁺. rsc.org The binding of the metal ion to a receptor unit attached to the coumarin fluorophore can modulate the electronic properties of the system, leading to a significant fluorescence response.

Sensing of Anions: The resulting complex from a coumarin-based probe and a metal ion can, in turn, be used to detect anions like pyrophosphate (PPi) through a metal displacement mechanism, which causes the fluorescence to be "turned-off". rsc.org

Bioimaging: Due to their favorable fluorescence properties and biocompatibility, coumarin derivatives are used to develop probes for monitoring biological processes and analytes within living cells. rsc.orgnih.gov For example, probes have been designed to detect hydrazine, a toxic compound, in biological systems. benthamscience.com

The design strategy for these probes often involves modifying the 4-hydroxycoumarin core by attaching a specific recognition moiety that can selectively interact with the target analyte. This interaction triggers a change in one of the common light-emitting mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), resulting in a detectable optical signal. rsc.org

Biosynthetic Pathways and Natural Occurrence of 4 Hydroxy 7,8 Dimethylcoumarin Precursors

Natural Sources and Isolation Methodologies in Research

Coumarins are a widespread class of secondary metabolites found in numerous plant families, including the Apiaceae, Rutaceae, Asteraceae, and Thymelaeaceae. nih.govscialert.net Within the Thymelaeaceae family, the genus Daphne is recognized as a particularly rich source of diverse coumarins. phytopharmajournal.comnih.gov Phytochemical investigations of species such as Daphne oleoides have led to the isolation of a wide array of secondary metabolites, including various coumarins, flavonoids, and terpenoids. phytopharmajournal.comelixirpublishers.com